6-Fluoro-1-phenyl-1,2,3-benzotriazole

Overview

Description

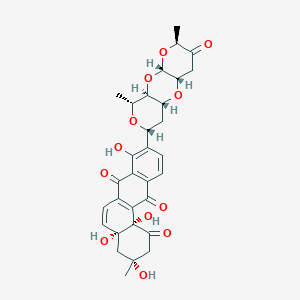

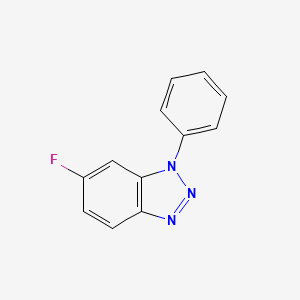

6-Fluoro-1-phenyl-1,2,3-benzotriazole is a chemical compound with the molecular formula C12H8FN3. It has a molecular weight of 213.21 . The compound is known for its purity, which is typically around 98% .

Molecular Structure Analysis

The InChI code for 6-Fluoro-1-phenyl-1,2,3-benzotriazole is1S/C12H8FN3/c13-9-6-7-11-12(8-9)16(15-14-11)10-4-2-1-3-5-10/h1-8H . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis

6-Fluoro-1-phenyl-1,2,3-benzotriazole has a molecular weight of 213.21 . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the resources.Scientific Research Applications

Drug Discovery

6-Fluoro-1-phenyl-1,2,3-benzotriazole is a derivative of 1,2,3-triazoles, which are known for their broad applications in drug discovery. These compounds are structurally similar to amide bonds and can mimic their properties, making them valuable in the design of new drugs. They have been used in the development of anticonvulsants, antibiotics, anticancer agents, and β-lactam antibiotics .

Organic Synthesis

In organic chemistry, the triazole ring found in 6-Fluoro-1-phenyl-1,2,3-benzotriazole serves as a versatile building block. It can participate in various chemical reactions, providing a pathway to synthesize complex organic compounds. Its stability under different conditions makes it a preferred choice for constructing diverse molecular architectures .

Polymer Chemistry

The incorporation of triazole units into polymers can significantly alter their properties. 6-Fluoro-1-phenyl-1,2,3-benzotriazole can be used to create polymers with enhanced stability, mechanical strength, and chemical resistance. This has implications for developing new materials with specific characteristics for industrial applications .

Supramolecular Chemistry

Triazoles, including 6-Fluoro-1-phenyl-1,2,3-benzotriazole, can form the basis of supramolecular structures due to their ability to engage in hydrogen bonding. This property is exploited in the design of molecular assemblies and devices that have potential applications in nanotechnology and molecular electronics .

Bioconjugation

The triazole ring is a common linker in bioconjugation strategies. It can be used to attach various functional groups to biomolecules, such as proteins or nucleic acids, without disrupting their native function. This is crucial for creating targeted therapies and diagnostic tools .

Chemical Biology

In chemical biology, 6-Fluoro-1-phenyl-1,2,3-benzotriazole can be used to probe biological systems. Its incorporation into small molecules allows researchers to study biological processes at the molecular level, leading to a better understanding of disease mechanisms and the discovery of new therapeutic targets .

Fluorescent Imaging

The triazole core of 6-Fluoro-1-phenyl-1,2,3-benzotriazole can be modified to exhibit fluorescence. This makes it a valuable tool in imaging techniques, where it can be used to visualize cellular structures and track the movement of molecules within living organisms .

Materials Science

Due to its robustness and chemical versatility, 6-Fluoro-1-phenyl-1,2,3-benzotriazole is also explored in materials science. It can contribute to the development of new materials with desirable properties such as conductivity, flexibility, and thermal stability, which are essential for electronic devices and other high-tech applications .

Safety and Hazards

properties

IUPAC Name |

6-fluoro-1-phenylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3/c13-9-6-7-11-12(8-9)16(15-14-11)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPNUIWSHHSDST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)F)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-phenyl-1,2,3-benzotriazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1473741.png)

![2-[Benzyl(butyl)amino]acetic acid](/img/structure/B1473743.png)

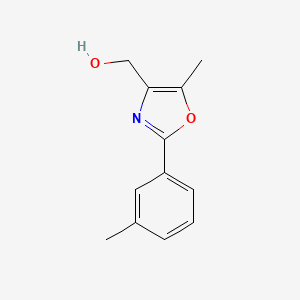

![[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1473749.png)

![4-[3-(2-Methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1473752.png)